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Compound of Interest

Compound Name: Marsglobiferin

Cat. No.: B12372229 Get Quote

For Research, Scientific, and Drug Development Professionals

Executive Summary
Marsglobiferin is a novel, synthetically-derived tetracyclic lactone currently under investigation

for its potent and selective anti-neoplastic properties. This document provides a comprehensive

overview of the current understanding of Marsglobiferin, including its core chemical

properties, in vitro biological activity, proposed mechanism of action, and detailed experimental

protocols. The compound demonstrates significant cytotoxicity against a panel of human

cancer cell lines, operating primarily through the targeted inhibition of the PI3K/Akt signaling

pathway. The data presented herein support its continued development as a potential

therapeutic agent.

Physicochemical Properties
Marsglobiferin is a crystalline solid, white to off-white in appearance. Its core structure is

characterized by a rigid, tetracyclic system incorporating a γ-lactone moiety, which is believed

to be critical for its biological activity.
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Property Value

Molecular Formula C₂₂H₂₅NO₆

Molecular Weight 415.44 g/mol

Melting Point 212-215 °C

Appearance White crystalline solid

Solubility (at 25°C)
DMSO: >50 mg/mL; Ethanol: <1 mg/mL; Water:

Insoluble

LogP (calculated) 2.85

Chemical Purity >99.5% (HPLC)

Biological Activity and Pharmacokinetics
Marsglobiferin has demonstrated potent cytotoxic effects across a range of human cancer cell

lines. Its activity is most pronounced in cell lines known to have a dysregulated PI3K/Akt

pathway.

In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) was determined following 72-hour compound

exposure.

Cell Line Cancer Type IC₅₀ (nM)

MCF-7 Breast Adenocarcinoma 45.2

A549 Lung Carcinoma 89.7

U-87 MG Glioblastoma 61.5

PC-3 Prostate Cancer 112.0

HEK293 Normal Kidney (control) > 10,000

Kinase Inhibition Profile
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Marsglobiferin exhibits high selectivity for the p110α isoform of Phosphoinositide 3-kinase

(PI3K).

Kinase Target IC₅₀ (nM)

PI3Kα (p110α) 28.3

PI3Kβ (p110β) 875.1

PI3Kδ (p110δ) > 5,000

PI3Kγ (p110γ) > 5,000

mTOR 2,150

Preliminary Pharmacokinetic Profile
An initial assessment of drug-like properties was conducted using in vitro models.

Parameter Value Method

PAMPA Permeability 15.2 x 10⁻⁶ cm/s
Parallel Artificial Membrane

Permeability Assay

Microsomal Stability (t½) 48 min Human Liver Microsomes

Plasma Protein Binding 92.5% Human Plasma

Mechanism of Action
Marsglobiferin is a potent, ATP-competitive inhibitor of PI3Kα. By binding to the kinase

domain of PI3Kα, it blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2)

to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This action prevents the subsequent

recruitment and activation of downstream effectors, notably the serine/threonine kinase Akt.

The inhibition of Akt activation leads to the de-phosphorylation of its substrates, including Bad

and GSK3β, ultimately promoting apoptosis and cell cycle arrest in cancer cells.
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Caption: Proposed mechanism of action for Marsglobiferin in the PI3K/Akt signaling pathway.
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Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

MTT Cell Viability Assay
Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5,000 cells/well in

100 µL of complete growth medium and incubated for 24 hours at 37°C, 5% CO₂.

Compound Treatment: A 10 mM stock solution of Marsglobiferin in DMSO was serially

diluted in growth medium. 100 µL of the diluted compound (ranging from 1 nM to 100 µM)

was added to the wells. Control wells received medium with 0.1% DMSO.

Incubation: Plates were incubated for 72 hours at 37°C, 5% CO₂.

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates

were incubated for an additional 4 hours.

Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to

dissolve the formazan crystals.

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

Analysis: IC₅₀ values were calculated using a four-parameter logistic curve fit in GraphPad

Prism software.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu
Kinase Binding Assay)

Reagents: The assay was performed using the LanthaScreen™ Eu Kinase Binding Assay kit

(Thermo Fisher Scientific) for PI3Kα. Reagents included Eu-anti-GST antibody, Alexa Fluor™

647-labeled lipid kinase substrate (PIP2), and the respective kinase.

Reaction Setup: In a 384-well plate, 4 µL of a 2.5X solution of Marsglobiferin (serially

diluted in kinase buffer) was mixed with 4 µL of a 2.5X kinase/antibody solution.

Initiation: The reaction was initiated by adding 2 µL of a 5X solution of tracer/PIP2 substrate.

The final reaction volume was 10 µL.
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Incubation: The plate was incubated at room temperature for 60 minutes in the dark.

Data Acquisition: The plate was read on a fluorescence plate reader capable of time-

resolved fluorescence resonance energy transfer (TR-FRET), measuring emission at 665 nm

and 615 nm.

Analysis: The emission ratio (665/615) was calculated and plotted against the inhibitor

concentration to determine the IC₅₀ value.

Discovery and Development Workflow
The identification of Marsglobiferin as a lead candidate followed a structured drug discovery

workflow, beginning with a high-throughput screen of a proprietary compound library.
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Caption: High-level experimental workflow for the identification of Marsglobiferin.
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Conclusion
Marsglobiferin is a promising preclinical candidate with potent and selective inhibitory activity

against PI3Kα. Its demonstrated in vitro cytotoxicity in relevant cancer cell lines, coupled with a

well-defined mechanism of action, establishes a strong foundation for further investigation.

Future studies will focus on in vivo efficacy, safety pharmacology, and formal IND-enabling

development.

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and
Biological Properties of Marsglobiferin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12372229#understanding-the-chemical-properties-of-
marsglobiferin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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